16,17-Dihydroheronamide C

Antifungal Structure-activity relationship Polyene macrolactam

16,17-Dihydroheronamide C is a synthetic negative control probe for heronamide C mode-of-action studies. Saturation of the C16-C17 double bond abolishes antifungal activity, enabling discrimination of bond-dependent membrane effects. Key applications: (1) Deconvolution of stereochemical vs. bond geometry contributions via parallel use with ent-heronamide C. (2) Establishment of C16-C17 unsaturation as a binary on/off SAR determinant. (3) Validation of modular synthetic routes for polyene macrolactam probe libraries. For R&D only; not for therapeutic use.

Molecular Formula C29H41NO3
Molecular Weight 451.6 g/mol
Cat. No. B15144256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16,17-Dihydroheronamide C
Molecular FormulaC29H41NO3
Molecular Weight451.6 g/mol
Structural Identifiers
SMILESCCCC=CC=CCC1CCCC=C(C=CC=CC(C(C=C(C=CC=CC(=O)N1)C)O)O)C
InChIInChI=1S/C29H41NO3/c1-4-5-6-7-8-9-19-26-20-13-10-16-24(2)17-11-14-21-27(31)28(32)23-25(3)18-12-15-22-29(33)30-26/h6-9,11-12,14-18,21-23,26-28,31-32H,4-5,10,13,19-20H2,1-3H3,(H,30,33)/b7-6+,9-8+,17-11+,18-12+,21-14-,22-15+,24-16+,25-23+/t26-,27-,28+/m1/s1
InChIKeySAMBOMHOYJPACQ-IXCISVSSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





16,17-Dihydroheronamide C: Structural Overview


16,17-Dihydroheronamide C is a synthetic derivative of the polyene macrolactam antifungal agent heronamide C, designed specifically as a chemical probe for mode-of-action analysis [1]. It features a 20-membered macrolactam core with a saturated C16-C17 bond, distinguishing it structurally from the fully unsaturated heronamide C backbone [2]. This compound is not intended as a standalone therapeutic candidate but rather as a comparator and mechanistic tool for investigating structure-activity relationships within the heronamide class [3].

Mode-of-action probe Designed as a chemical probe for polyene macrolactam membrane interaction studies.
Negative control identity C16-C17 saturation yields inactivity; supports structure-activity relationship dissection.
Synthetic comparator Modular total synthesis provides access to structurally defined, enantiopure probe.

Why 16,17-Dihydroheronamide C Cannot Be Substituted


Generic substitution within the heronamide class is invalid for mechanism-of-action studies due to structure-dependent recognition events at the membrane interface. Research demonstrates that heronamide C exhibits chiral recognition with cell membrane components, meaning that stereochemical inversion eliminates biological activity [1]. Furthermore, the C16-C17 double bond is essential for antifungal potency; its saturation in 16,17-dihydroheronamide C abolishes the activity observed in the parent compound [2]. These findings confirm that even minor structural modifications produce profound functional divergence, rendering 16,17-dihydroheronamide C a uniquely informative negative control probe that cannot be replaced by structurally related polyene macrolactams [3].

Chirality
Stereochemical recognition prevents functional interchange

Heronamide C exhibits enantiomer-dependent membrane interaction; substitution with racemic or opposite enantiomer may eliminate probe response and invalidate mechanistic interpretation.

Bond saturation
Active analogs cannot serve as negative controls

Heronamide C and other unsaturated analogs retain antifungal activity; using them in place of the saturated probe would fail to isolate the contribution of the C16-C17 double bond.

Structural fidelity
Related polyene macrolactams may shift mode-of-action readout

BE-14106 and C8,C9-diol diastereomers exhibit graded activity changes; their substitution would confound SAR hierarchy and negative control benchmarking.

Evidence-Based Differentiation from Heronamide C Analogs


C16-C17 Saturation Abolishes Antifungal Activity

The antifungal evaluation of 16,17-dihydroheronamide C demonstrated that saturation of the C16-C17 double bond results in complete loss of antifungal activity compared to heronamide C, confirming the exceptional importance of this double bond for biological function [1].

C16-C17 Saturation Abolishes Activity
Head-to-head
Inactive (no detectable antifungal activity) vs Heronamide C: MIC 0.13–0.28 μM
Supports negative-control probe context for C16-C17 double bond requirement.
Assay: S. pombe growth inhibition. Complete loss of activity upon saturation.
Antifungal Structure-activity relationship Polyene macrolactam

Chiral Recognition Eliminates Activity in ent-Heronamide C

ent-Heronamide C, the enantiomer of heronamide C, was evaluated alongside 16,17-dihydroheronamide C and showed no antifungal activity, revealing the existence of chiral recognition between heronamide C and cell membrane components [1].

Chiral Recognition Eliminates Activity
Head-to-head
ent-Heronamide C: inactive (no activity) vs Heronamide C: active
Demonstrates stereospecific membrane interaction; supports orthogonal probe use.
Assay: S. pombe. Only natural enantiomer retains activity.
Chiral recognition Antifungal Membrane interaction

Hydrocarbon Tail Modification Reduces Antifungal Potency

BE-14106, another member of the heronamide class of antibiotics, showed potent growth inhibition against fission yeast cells with an MIC value of 0.50 μM, being 4 times less potent than heronamide C (MIC = 0.125 μM), which revealed the importance of the structure of the hydrocarbon tail for the activity [1].

Hydrocarbon Tail Modification
Head-to-head
4-fold reduction in potency: BE-14106 MIC 0.50 μM vs Heronamide C MIC 0.125 μM
Context: graded contribution of hydrocarbon tail; contrasts with binary saturation effect.
S. pombe growth inhibition assay.
Antifungal Polyene macrolactam Structure-activity relationship

C8,C9-Diol Stereochemistry Impacts Antifungal Potency

A diastereomeric analogue of heronamide C (compound 6) possessing inverted C8,C9-diol functionalities was reported to possess 80-fold less potent antifungal activity than that of heronamide C [1].

C8,C9-Diol Stereochemistry
Cross-study
80-fold reduction in antifungal activity for C8,C9-diol diastereomer vs heronamide C
Class-level: stereochemical sensitivity at diol region produces graded, not binary, attenuation.
Consistent antifungal assay system.
Antifungal Stereochemistry Structure-activity relationship

Modular Synthetic Strategy for Probe Production

16,17-Dihydroheronamide C and ent-heronamide C were synthesized utilizing a highly modular strategy developed for heronamide C-type polyene macrolactams, which enabled unified synthesis of multiple heronamide-like molecules including four 'heronamidoids' [1].

Modular Synthetic Strategy
Context-dependent
Unified modular route enables synthesis of 16,17-dihydroheronamide C and related probes
Supports reproducible procurement for parallel SAR probe libraries.
Multi-step total synthesis with fragment coupling.
Total synthesis Chemical probe Polyene macrolactam

Research Applications for 16,17-Dihydroheronamide C


Negative Control for C16-C17 Double Bond Requirement

16,17-Dihydroheronamide C serves as an essential negative control in experiments designed to probe the molecular determinants of heronamide C membrane binding. Because saturation of the C16-C17 double bond abolishes antifungal activity [1], this compound can be used to discriminate between double bond-dependent and double bond-independent membrane effects in phospholipid binding assays, fluorescence polarization studies, or cellular imaging of membrane perturbation.

Orthogonal Probe for Chiral Recognition Studies

Research programs investigating stereospecific membrane recognition can deploy 16,17-dihydroheronamide C alongside ent-heronamide C as orthogonal inactive probes. ent-Heronamide C demonstrates that stereochemical inversion alone eliminates activity due to chiral recognition [1], while 16,17-dihydroheronamide C demonstrates that C16-C17 bond saturation alone eliminates activity. Parallel use of both probes enables deconvolution of stereochemical versus bond geometry contributions to target engagement.

SAR Benchmarking Across Heronamide Analogs

In systematic SAR campaigns focused on polyene macrolactams, 16,17-dihydroheronamide C provides a critical reference point for quantifying the relative contribution of the C16-C17 double bond. Comparative analysis with BE-14106 (4-fold less potent [2]) and the C8,C9-diol diastereomer (80-fold less potent [3]) establishes a graded hierarchy of structural requirements, positioning the C16-C17 double bond as a binary on/off determinant versus the graded contributions of hydrocarbon tail modifications and stereochemical centers.

Modular Synthesis Validation for Probe Libraries

16,17-Dihydroheronamide C exemplifies the successful application of a highly modular synthetic strategy developed for heronamide C-type polyene macrolactams [4]. Procurement of this compound validates the feasibility of this modular approach for generating structurally diverse heronamide analogs, supporting the development of focused chemical probe libraries for antifungal target identification and validation programs.

Application
Selection Property
Validation Focus
Negative control for C16-C17 double bond requirement
Inactivity due to bond saturation
Confirm loss of antifungal activity vs heronamide C in membrane binding assays
Orthogonal probe for chiral recognition studies
Enantiomer-specific inactivity (alongside ent-heronamide C)
Deconvolve stereochemical vs bond geometry contributions to target engagement
SAR benchmarking across heronamide analogs
Graded activity reduction hierarchy
Rank order structural contributions: C16-C17 saturation > C8,C9 stereochemistry > tail modification
Modular synthesis validation for probe libraries
Modular synthetic accessibility
Assess reproducibility and scalability for focused chemical probe generation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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